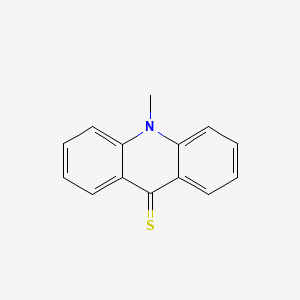

N-Methylthioacridone

Description

Structure

3D Structure

Properties

CAS No. |

17435-19-7 |

|---|---|

Molecular Formula |

C14H11NS |

Molecular Weight |

225.31 g/mol |

IUPAC Name |

10-methylacridine-9-thione |

InChI |

InChI=1S/C14H11NS/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2-9H,1H3 |

InChI Key |

CKLXEMOWJOCGGZ-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(=S)C3=CC=CC=C31 |

Canonical SMILES |

CN1C2=CC=CC=C2C(=S)C3=CC=CC=C31 |

Other CAS No. |

17435-19-7 |

Origin of Product |

United States |

Scientific Research Applications

N-Methylthioacridone is a chemical compound with the molecular formula C14H11NS . While a direct, comprehensive article focusing solely on the applications of this compound with extensive data tables and case studies is not available within the provided search results, the search does offer some insight into its properties and potential applications, as well as related compounds.

Properties and Characteristics

PubChem identifies this compound with CID 327442, providing structural, chemical, and physical property information .

Related Research and Potential Applications

- Photophysical Behavior: Research has been conducted on the photophysical behaviors of this compound triplets and the efficiency of singlet oxygen generation from its quenching by oxygen .

- Nitrogen-containing heterocycles: Nitrogen-containing heterocycles, including those related to acridone, are of interest in medicinal chemistry . These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalaria, anti-tubercular, anti-microbial, and antidiabetic activities .

- Acridone Derivatives: A study investigated new acridone- and (thio)xanthone-derived alkenes . The photophysical properties of some of these compounds were examined, including the impact of protonation on their UV–VIS absorption and fluorescence spectra . One notable finding was that acridinylidene systems showed an increase in fluorescence characteristics after protonation . Additionally, a compound derived from N-methylacridone was observed as a product in a reaction mechanism involving weaker acids, suggesting a reduction process where trimethylamine acts as a hydrogen donor .

- Bioactive compounds: Research indicates that some compounds show photocytotoxicity against certain cancer cell lines and antibacterial activity against E. coli .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Acridone Family

NMTA belongs to the acridone family, which includes derivatives with diverse substituents. highlights acridin-9-ylidene derivatives functionalized with groups such as imino-N-carbothioate (3b), nitrosoimine (3c), and thiosemicarbazone (3f). Key comparisons include:

- Substituent Effects: NMTA’s methyl and thioamide groups introduce steric and electronic effects distinct from analogues like nitrosoimine (electron-deficient) or thiosemicarbazone (chelating properties).

- Thioamide-specific methods, such as ynamide-mediated thioacylation (, Refs. 19–20), might be applicable to NMTA, offering advantages in regioselectivity over traditional thiophosgene routes .

Thioxoacetamide Derivatives ()

Compounds 9–13 in share a thioxoacetamide backbone but differ in substituents (e.g., chlorophenyl, nitro furyl). Although structurally distinct from NMTA, their properties provide indirect insights:

| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 9 | 4-Chlorobenzylidene, 4-methoxyphenyl | 90 | 186–187 | High yield, electron-withdrawing groups |

| 10 | Indole-based substituent | 83 | 206–207 | Rigid aromatic system |

| 13 | 4-Chlorophenyl, nitro furyl | 58 | 159–160 | Moderate yield, polar substituents |

| NMTA | Methyl, thioamide | N/A | N/A | Predicted lower solubility due to planar acridone core |

- Yield Trends : Electron-rich aromatic substituents (e.g., 4-methoxyphenyl in Compound 9) correlate with higher yields (90%), suggesting that NMTA’s methyl group may similarly stabilize intermediates during synthesis .

- Melting Points : Thioxoacetamides with extended π-systems (e.g., Compound 10) exhibit higher melting points (>200°C), whereas NMTA’s planar acridone core may promote crystallinity and thermal stability .

Thioamide-Containing Compounds ()

Thioamides like NMTA are often synthesized via thioacylating agents (e.g., thiobenzimidazolones) or modern methods like ynamide-mediated protocols (, Refs. 17, 19–20). Comparisons include:

- Reactivity : NMTA’s acridone backbone may reduce nucleophilicity compared to linear thioamides (e.g., thiopeptides), limiting participation in certain coupling reactions.

- Applications : Thioamides are pivotal in peptide mimics and photodynamic therapy. NMTA’s extended conjugation could make it a candidate for optoelectronic materials, contrasting with biological applications of simpler thioamides .

Preparation Methods

Methylation via Alkyl Halides

A common approach for introducing methyl groups to nitrogen atoms involves using methyl iodide (MeI) in the presence of a strong base. In the synthesis of acronycine (1a ), NaH in DMF facilitated the methylation of a secondary amine, yielding a 90% product. Adapting this to thioacridone would require thioacridone (4b in analogous syntheses) to undergo N-methylation under similar conditions:

Procedure :

- Dissolve thioacridone (1.0 equiv) in anhydrous DMF.

- Add NaH (3.0 equiv) at 0°C and stir for 30 minutes.

- Introduce MeI (3.0 equiv) and stir at room temperature for 8 hours.

- Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Challenges :

- Competing S-methylation may occur due to sulfur’s nucleophilicity.

- Regioselectivity can be controlled by steric hindrance or electronic effects.

Catalyst-Free Methylation Using Methyl Carbonate

A patent describing N-methylmorpholine synthesis offers an alternative pathway using methyl carbonate under high-pressure conditions (20 × 10⁵ Pa, 150°C, 5 hours) without catalysts. Applied to thioacridone, this method could avoid harsh reagents:

Procedure :

- Mix thioacridone and methyl carbonate (1:1 molar ratio) in an autoclave.

- Heat at 150–200°C under 20–50 × 10⁵ Pa for 5–10 hours.

- Distill the product to isolate N-methylthioacridone.

Advantages :

- Eliminates need for strong bases or alkyl halides.

- Scalable for industrial applications.

Titanium-Mediated Cyclization for Thioacridone Formation

Regioselective Annulation with Prenyl Groups

The synthesis of tetracyclic acridones utilizes Ti(OiPr)₄ to mediate cyclization between dihydroxyacridones and prenal. For thioacridone, replacing anthranilic acid with thioanthranilic acid could yield the core structure:

Procedure :

- React thioanthranilic acid with prenal (3.0 equiv) in dry toluene.

- Add Ti(OiPr)₄ (4.0 equiv) at −78°C and stir for 24 hours.

- Quench with NaHCO₃, extract with ethyl acetate, and purify.

Outcome :

- Forms the thioacridone skeleton, which can subsequently undergo methylation.

Comparative Analysis of Methylation Methods

The table below contrasts key parameters from analogous reactions:

Key Observations :

- NaH/MeI offers high yields but requires strict anhydrous conditions.

- Methyl carbonate methods are catalyst-free but demand specialized equipment for high-pressure reactions.

Challenges and Optimization Strategies

Avoiding S-Methylation

Thioacridone’s sulfur atom poses a risk of undesired S-methylation. Strategies to favor N-methylation include:

- Steric protection : Bulky substituents near sulfur reduce its reactivity.

- Electronic modulation : Electron-withdrawing groups on the acridone ring deactivate sulfur.

Purification Techniques

Column chromatography (EtOAc/hexane) and distillation are effective for isolating this compound. HPLC or recrystallization may enhance purity for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.